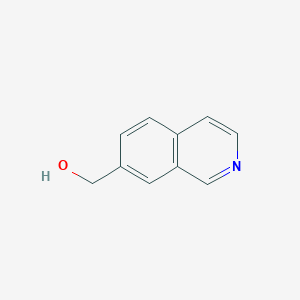

Isoquinolin-7-ylmethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLONTUPZTAEOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475916 | |

| Record name | ISOQUINOLIN-7-YLMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158654-76-3 | |

| Record name | ISOQUINOLIN-7-YLMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isoquinolin-7-ylmethanol: A Review of its Fundamental Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves to consolidate the available scientific information on the basic properties of isoquinolin-7-ylmethanol. Despite a comprehensive search of scientific literature and chemical databases, experimentally determined quantitative data for this compound remains scarce. This document presents the currently available information and highlights areas where further experimental investigation is required.

Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.19 g/mol | |

| CAS Number | 158654-76-3 | [1][2] |

| Physical Form | Solid | |

| Storage | Sealed in dry, room temperature |

For context, the parent compound, isoquinoline, is a weak base with a pKa of 5.14.[3] It is sparingly soluble in water but soluble in many organic solvents.[3] The presence of the hydroxymethyl group at the 7-position in this compound is expected to influence these properties, likely increasing its polarity and potential for hydrogen bonding, which may affect its solubility and basicity. However, without experimental data, these remain theoretical considerations.

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, general synthetic routes for isoquinoline derivatives are well-established and can likely be adapted for the preparation of this specific compound. Common methods for constructing the isoquinoline skeleton include:

-

Bischler-Napieralski reaction: This involves the cyclization of a β-phenylethylamine derivative.[4]

-

Pomeranz–Fritsch reaction: This method utilizes a benzaldehyde and an aminoacetal to form the isoquinoline ring system.[3]

-

Pictet-Gams synthesis [5]

A plausible synthetic approach to this compound could involve the preparation of a suitable 7-substituted isoquinoline precursor, such as a 7-carboxyisoquinoline or 7-cyanoisoquinoline, followed by reduction of the functional group to the hydroxymethyl group.

Characterization of the final product would typically involve a combination of spectroscopic techniques to confirm its structure and purity. These methods would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure and confirming the position of the hydroxymethyl substituent.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.

While commercial suppliers offer this compound and provide access to some analytical data like NMR upon request, detailed experimental procedures for its synthesis and characterization are not publicly available.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the specific biological activity of this compound. The broader class of isoquinoline alkaloids is known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.[6][7] For instance, some isoquinoline derivatives have been investigated as inhibitors of enzymes like phenylethanolamine N-methyltransferase and butyrylcholinesterase, and as ligands for various receptors.[7][8]

However, no studies were identified that specifically investigate the biological effects or mechanism of action of this compound. Consequently, there is no information on any signaling pathways in which this compound may be involved.

The workflow for investigating the biological properties of a novel compound like this compound would typically follow a structured approach.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This technical guide highlights a significant gap in the scientific knowledge regarding the basic properties of this compound. While its fundamental chemical identity is established, a thorough understanding of its physical properties, a detailed and reproducible synthetic protocol, and any potential biological activities are currently lacking.

Future research efforts should focus on:

-

Experimental determination of key physicochemical properties: This includes melting point, boiling point, pKa, and solubility in various solvents.

-

Development and publication of a detailed synthetic protocol: A robust and scalable synthesis method is crucial for enabling further research.

-

Comprehensive biological screening: A broad-based screening approach could uncover potential pharmacological activities and identify protein targets.

The availability of such data would be invaluable to researchers in medicinal chemistry and drug discovery who may be interested in exploring the therapeutic potential of isoquinoline-based scaffolds.

References

- 1. CAS 158654-76-3 | this compound - Synblock [synblock.com]

- 2. This compound, CasNo.158654-76-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. Isoquinoline synthesis [quimicaorganica.org]

- 6. A class of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters: synthesis, anti-tumor evaluation and 3D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of butyrylcholinesterase activity by some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3. Bis[tetrahydroisoquinoline]s - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isoquinolin-7-ylmethanol and the Broader Isoquinoline Scaffold

Disclaimer: This technical guide addresses the chemical compound Isoquinolin-7-ylmethanol (CAS Number 158654-76-3). Despite a comprehensive search of scientific literature and chemical databases, publicly available information regarding the specific biological activity, experimental protocols, and signaling pathways for this particular compound is limited. Therefore, this guide provides a detailed overview of the core isoquinoline scaffold, a class of compounds to which this compound belongs. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing the well-established chemical properties, synthesis methodologies, and diverse biological activities of isoquinoline derivatives.

Core Compound Properties: this compound

While specific experimental data for this compound is scarce, its basic chemical properties have been identified. This information is crucial for any laboratory work involving this compound.

| Property | Value | Source(s) |

| CAS Number | 158654-76-3 | |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| Synonyms | 7-Hydroxymethylisoquinoline | |

| Appearance | White powder | |

| Purity | Typically ≥98% or ≥99% as supplied | |

| ** |

An In-Depth Technical Guide to Isoquinolin-7-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-7-ylmethanol is a heterocyclic organic compound belonging to the isoquinoline family. This class of compounds is of significant interest to the scientific community due to the wide range of biological activities exhibited by its derivatives, including potential applications in oncology, microbiology, and inflammatory disease research. This technical guide provides a comprehensive overview of the core molecular structure, physicochemical properties, and potential biological significance of this compound. While specific experimental data for this particular derivative is limited in publicly available literature, this document outlines established synthetic strategies for the isoquinoline scaffold, provides detailed, adaptable experimental protocols for its potential biological evaluation, and presents its molecular structure and a putative synthetic pathway using standardized visualization methods. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and its potential applications.

Molecular Structure and Physicochemical Properties

This compound, also known as 7-(hydroxymethyl)isoquinoline, is characterized by an isoquinoline core with a hydroxymethyl group substituted at the 7-position. The isoquinoline moiety is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring.

Below is a diagram of the molecular structure of this compound.

Figure 1. Molecular structure of this compound.

A summary of key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.19 g/mol | [1][2] |

| CAS Number | 158654-76-3 | [1][2] |

| IUPAC Name | (Isoquinolin-7-yl)methanol | |

| SMILES | OCc1cc2cccnc2cc1 |

Table 1. Physicochemical properties of this compound.

Synthesis of this compound

Below is a proposed workflow for the synthesis of this compound from isoquinoline-7-carboxylic acid methyl ester.

Figure 2. Proposed synthetic workflow for this compound.

General Experimental Protocol: Reduction of Isoquinoline-7-carboxylic Acid Methyl Ester

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions and scales.

Materials:

-

Isoquinoline-7-carboxylic acid methyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Water

-

15% Sodium hydroxide solution

-

Silica gel for column chromatography

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and other standard glassware.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve isoquinoline-7-carboxylic acid methyl ester (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Potential Biological Activities and Experimental Evaluation

Isoquinoline alkaloids as a class have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While the specific biological profile of this compound has not been extensively documented, it is a valuable candidate for screening in various biological assays.

Anticancer Activity

Many isoquinoline derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

After 24 hours, replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Antimicrobial Activity

The isoquinoline scaffold is present in several natural and synthetic antimicrobial agents.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial suspension to each well. Include a positive control (bacteria in broth) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Certain isoquinoline derivatives have been found to modulate inflammatory pathways.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include appropriate controls (untreated cells, cells treated with LPS only).

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, isoquinoline alkaloids are known to interact with various cellular signaling cascades. A common mechanism of action for anticancer isoquinolines is the induction of apoptosis.

Below is a generalized diagram of an apoptotic signaling pathway that could be investigated for this compound.

Figure 3. A representative intrinsic apoptosis signaling pathway.

Conclusion

This compound represents a molecule of interest within the broader family of biologically active isoquinolines. Although specific experimental data on its synthesis, spectroscopic characterization, and biological activity are currently scarce in the public domain, this technical guide provides a foundational framework for researchers. The outlined synthetic strategies and detailed experimental protocols for assessing its potential anticancer, antimicrobial, and anti-inflammatory properties offer a starting point for its comprehensive evaluation. Further research is warranted to fully elucidate the chemical and biological profile of this compound and to determine its potential as a lead compound in drug discovery and development.

Spectroscopic Data

References

Technical Guide: Spectral Analysis of Isoquinolin-7-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for isoquinolin-7-ylmethanol, a key heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental data for this specific derivative, this document presents a set of plausible and representative spectral data based on the analysis of the parent isoquinoline structure and the anticipated influence of the 7-hydroxymethyl substituent. The experimental protocols described are standardized methodologies applicable for the characterization of such organic molecules.

Core Spectral Data

The following tables summarize the expected quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.22 | s | - | 1H | H-1 |

| 8.55 | d | 5.8 | 1H | H-3 |

| 8.10 | s | - | 1H | H-8 |

| 7.85 | d | 8.5 | 1H | H-5 |

| 7.70 | d | 5.8 | 1H | H-4 |

| 7.62 | dd | 8.5, 1.5 | 1H | H-6 |

| 4.90 | s | - | 2H | -CH₂OH |

| 2.50 | br s | - | 1H | -OH |

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| 152.5 | C-1 |

| 143.0 | C-3 |

| 140.0 | C-7 |

| 136.5 | C-8a |

| 130.0 | C-5 |

| 128.0 | C-4a |

| 127.5 | C-8 |

| 126.0 | C-6 |

| 121.0 | C-4 |

| 65.0 | -CH₂OH |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch (alcohol) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2920 | Medium | C-H stretch (aliphatic) |

| 1620 | Medium | C=N stretch (isoquinoline ring) |

| 1590, 1500, 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 830 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 159 | 100 | [M]⁺ (Molecular Ion) |

| 158 | 80 | [M-H]⁺ |

| 141 | 30 | [M-H₂O]⁺ |

| 130 | 95 | [M-CHO]⁺ |

| 103 | 50 | [C₈H₇]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.

-

Sample Preparation : 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition : The proton NMR spectrum was recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition : The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm. An acquisition time of 1.2 seconds and a relaxation delay of 2 seconds were used. A total of 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

-

Data Processing : All NMR data were processed using standard software. The free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data were obtained using a mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction : A dilute solution of this compound in methanol was introduced into the ion source via a direct insertion probe.

-

Ionization : The sample was ionized using electron ionization at a standard energy of 70 eV.

-

Mass Analysis : The resulting ions were accelerated and separated by a quadrupole mass analyzer. The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500.

-

Data Acquisition : The data was collected and processed using the instrument's accompanying software. The relative intensities of the detected ions were normalized to the most abundant peak (base peak).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of an organic compound like this compound.

Isoquinolin-7-ylmethanol: A Technical Guide to Its Synthetic Origins

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies applicable to the preparation of isoquinolin-7-ylmethanol. Due to a lack of specific published literature on the discovery and origin of this compound (CAS No. 158654-76-3), this document focuses on established and plausible synthetic routes for its creation. The guide details common methods for the construction of the core isoquinoline scaffold and subsequent functionalization at the C7 position to yield the target molecule. Detailed hypothetical experimental protocols, quantitative data tables, and workflow visualizations are provided to aid researchers and drug development professionals in the synthesis of this and structurally related compounds.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active molecules.[1] Derivatives of isoquinoline exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and cardiovascular effects.[1] this compound, a specific derivative, holds potential as a key intermediate in the synthesis of more complex molecules in drug discovery programs. This guide addresses the absence of specific literature on its discovery by presenting a logical, chemistry-based approach to its synthesis.

Synthesis of the Isoquinoline Core

The construction of the fundamental isoquinoline ring system is a well-established area of organic synthesis. Several named reactions are routinely employed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Bischler-Napieralski Reaction

A widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines. The reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride.[2]

Pictet-Spengler Reaction

This reaction produces tetrahydroisoquinolines through the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[2] The resulting tetrahydroisoquinoline can then be aromatized.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction allows for the synthesis of the isoquinoline core from the reaction of a benzaldehyde with an aminoacetoacetal in the presence of an acid.[3]

Plausible Synthetic Routes to this compound

Route A: Reduction of Isoquinoline-7-carboxylic Acid or its Ester

A common and direct method for the preparation of a primary alcohol is the reduction of a corresponding carboxylic acid or ester. Isoquinoline-7-carboxylic acid or its methyl/ethyl ester would be a suitable starting material.

Route B: Reduction of Isoquinoline-7-carbaldehyde

Similarly, the reduction of an aldehyde functional group provides a straightforward route to a primary alcohol. Isoquinoline-7-carbaldehyde is a known compound and serves as a direct precursor.[4][5]

Route C: Functionalization of a 7-Halo-isoquinoline

Starting from a 7-halo-isoquinoline (e.g., 7-bromo-isoquinoline), a hydroxymethyl group can be introduced through a multi-step sequence, such as a metal-catalyzed cross-coupling reaction followed by functional group manipulation.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for analogous chemical transformations. Researchers should optimize these conditions for their specific laboratory settings.

Synthesis of Isoquinoline-7-carboxylic acid

A plausible precursor can be synthesized from 7-methylisoquinoline.

-

Reaction: Oxidation of 7-methylisoquinoline.

-

Procedure: To a solution of 7-methylisoquinoline (1.0 eq) in a suitable solvent (e.g., pyridine or a mixture of water and pyridine), add a strong oxidizing agent such as potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the manganese dioxide is filtered off, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration, washed with cold water, and dried.

Route A Protocol: Reduction of Isoquinoline-7-carboxylic acid

-

Reaction: Lithium aluminum hydride (LAH) reduction.

-

Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LAH) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) is prepared. To this stirred suspension, a solution of isoquinoline-7-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude this compound. The product can be purified by column chromatography on silica gel.

Route B Protocol: Reduction of Isoquinoline-7-carbaldehyde

-

Reaction: Sodium borohydride reduction.

-

Procedure: Isoquinoline-7-carbaldehyde (1.0 eq) is dissolved in a suitable protic solvent such as methanol or ethanol. The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.1-1.5 eq) is added portion-wise with stirring. The reaction is typically complete within 1-2 hours at room temperature (monitored by TLC). The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound, which can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed synthetic routes. These values are estimates based on typical yields for such reactions and should be considered as such.

| Route | Starting Material | Key Reagents | Hypothetical Yield (%) | Purity (%) |

| A | Isoquinoline-7-carboxylic acid | LiAlH₄, THF | 75-85 | >95 (after purification) |

| B | Isoquinoline-7-carbaldehyde | NaBH₄, Methanol | 90-98 | >98 (after purification) |

Table 1: Hypothetical Quantitative Data for the Synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage |

| This compound | C₁₀H₉NO | 159.19 | White to off-white solid | Sealed in dry, room temperature |

Table 2: Physicochemical Properties of this compound. [6]

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed synthetic routes.

Caption: Synthetic strategies for this compound.

Conclusion

While the specific discovery and origin of this compound remain undocumented in publicly accessible scientific literature, its synthesis is achievable through established and reliable organic chemistry methodologies. This guide provides a foundational understanding of how this compound can be prepared, leveraging common strategies for isoquinoline core formation and functional group interconversion. The presented hypothetical protocols and workflows serve as a valuable resource for researchers in medicinal chemistry and drug development who are interested in synthesizing this compound and its derivatives for further investigation.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (isoquinolin-7-yl)Methanol, CasNo.158654-76-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

A Theoretical Investigation of Isoquinolin-7-ylmethanol: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-7-ylmethanol, a derivative of the versatile isoquinoline scaffold, presents a molecule of significant interest for potential applications in medicinal chemistry and materials science. A thorough understanding of its intrinsic molecular properties is paramount for predicting its behavior, reactivity, and potential interactions in a biological or material context. This technical guide outlines a comprehensive computational approach for the theoretical characterization of this compound. By employing state-of-the-art quantum chemical calculations, we can elucidate its structural, electronic, and spectroscopic properties. This document serves as a roadmap for researchers aiming to perform similar in-silico studies, providing detailed methodologies and expected data outputs, thereby accelerating the rational design of novel isoquinoline-based compounds.

Introduction

The isoquinoline core is a prominent feature in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The substitution pattern on the isoquinoline ring system dramatically influences the molecule's physicochemical and pharmacological properties. This compound, with its hydroxyl group, is poised to engage in hydrogen bonding, a critical interaction in drug-receptor binding and material science applications.

Computational chemistry offers a powerful and cost-effective avenue for exploring the molecular landscape of such compounds before their synthesis and experimental testing.[1][2] Density Functional Theory (DFT) has emerged as a particularly robust method for predicting the properties of organic molecules with a favorable balance of accuracy and computational cost.[3] This guide will detail the theoretical framework and practical steps for a comprehensive DFT-based analysis of this compound.

Molecular Structure and Computational Approach

The initial step in any computational study is to obtain the three-dimensional structure of the molecule of interest. For this compound, the structure can be generated from its SMILES (Simplified Molecular Input Line Entry System) notation: OCC1=CC2=C(C=C1)C=CN=C2.

A general workflow for the theoretical property calculation is depicted below.

Figure 1: A generalized workflow for the theoretical calculation of molecular properties.

The following diagram illustrates the molecular structure of this compound with atom numbering.

Figure 2: Molecular structure of this compound.

Methodologies: A Detailed Protocol

The theoretical properties of this compound can be reliably calculated using Density Functional Theory (DFT). The following protocol outlines a typical computational setup.

3.1. Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

3.2. Geometry Optimization: The initial 3D structure of this compound is subjected to geometry optimization to find the lowest energy conformation. A widely used and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[4] This level of theory provides a good description of the geometry of organic molecules. The optimization process should be continued until the forces on all atoms are negligible, and the geometry is considered to be at a stationary point on the potential energy surface.

3.3. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman). Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be derived from the frequency calculation.

3.4. Electronic Property Calculations: With the optimized geometry, a single-point energy calculation can be performed to determine the electronic properties. Key properties include:

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

-

Mulliken Atomic Charges: These calculations provide insight into the charge distribution within the molecule, identifying electrophilic and nucleophilic sites.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

Predicted Theoretical Properties

Table 1: Predicted Optimized Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (in ring) | ~1.33 - 1.38 Å |

| C-C (aromatic) | ~1.39 - 1.42 Å | |

| C7-C(methanol) | ~1.51 Å | |

| C-O | ~1.43 Å | |

| O-H | ~0.96 Å | |

| Bond Angle | C-N-C (in ring) | ~117° - 119° |

| C-C-C (in ring) | ~118° - 121° | |

| C6-C7-C8 | ~120° | |

| C7-C-O | ~112° |

| Dihedral Angle | C6-C7-C(methanol)-O | Variable (due to rotation) |

Table 2: Predicted Electronic and Thermodynamic Properties

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.0 to -7.0 eV |

| LUMO Energy | ~ -1.0 to -2.0 eV |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV |

| Dipole Moment | ~ 2.0 - 3.0 Debye |

| Enthalpy of Formation | (Value to be calculated) |

| Gibbs Free Energy | (Value to be calculated) |

Table 3: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (e) |

|---|---|

| N2 | Negative (e.g., -0.3 to -0.5) |

| O (hydroxyl) | Negative (e.g., -0.6 to -0.8) |

| H (hydroxyl) | Positive (e.g., +0.3 to +0.5) |

| C7 | Slightly positive or negative |

| C (methanol) | Slightly positive |

Significance and Applications

The theoretical data generated through these computational methods provide a wealth of information for researchers in drug discovery and materials science.

-

Drug Development: The calculated electronic properties, such as the HOMO-LUMO gap and Mulliken charges, can help in understanding the reactivity of this compound and its potential to interact with biological targets. The dipole moment and charge distribution are critical for predicting its solubility and ability to cross cell membranes. This information is invaluable for the rational design of new drug candidates.[2]

-

Materials Science: For applications in materials science, the predicted vibrational spectra can be used to interpret experimental spectroscopic data. The understanding of intermolecular interactions, guided by the calculated electrostatic potential, can aid in the design of novel materials with specific properties, such as organic light-emitting diodes (OLEDs) or sensors.

Conclusion

This technical guide has outlined a robust computational methodology for the in-depth theoretical characterization of this compound. By leveraging Density Functional Theory, a wide range of structural, electronic, and thermodynamic properties can be predicted with a high degree of accuracy. The presented workflow and illustrative data tables serve as a comprehensive resource for researchers and scientists. The insights gained from such theoretical studies are crucial for accelerating the discovery and development of new pharmaceuticals and functional materials based on the versatile isoquinoline scaffold.

References

- 1. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol | C10H13NO | CID 3752277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Isoquinolin-4-yl)ethanol | C11H11NO | CID 13465903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 776757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. 7-Quinolinemethanol | C10H9NO | CID 97609 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Methanol Group in Isoquinolin-7-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the methanol group present in isoquinolin-7-ylmethanol. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and understanding the transformations of its substituents is crucial for the development of novel therapeutics.[1] This document details key reactions, including oxidation, esterification, etherification, and halogenation, supported by experimental protocols and quantitative data.

Core Reactivity of the Methanol Group

The methanol group at the 7-position of the isoquinoline ring behaves as a typical benzylic alcohol. Its reactivity is influenced by the aromatic isoquinoline system, which can stabilize intermediates and influence reaction pathways. The primary reactions involving the -CH₂OH group are centered around the hydroxyl moiety and the benzylic carbon.

Key Reactions and Experimental Protocols

This section outlines the principal transformations of the methanol group in this compound, providing detailed experimental procedures and expected outcomes.

Oxidation to Isoquinoline-7-carbaldehyde

The oxidation of the primary alcohol in this compound to the corresponding aldehyde, isoquinoline-7-carbaldehyde, is a fundamental transformation. This aldehyde serves as a versatile intermediate for further functionalization, such as the formation of imines, oximes, and hydrazones, which are common in drug discovery.[2][3]

Reaction Scheme:

References

- 1. benchchem.com [benchchem.com]

- 2. JP2009523724A - Tyrosine kinase inhibitor and method of use thereof - Google Patents [patents.google.com]

- 3. WO2016113272A1 - Azolobenzazine compounds, compositions comprising these compounds and their use for controlling invertebrate pests - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of Isoquinolin-7-ylmethanol: A Technical Guide for Novel Drug Discovery

For Immediate Release

Shanghai, China – December 25, 2025 – Isoquinolin-7-ylmethanol, a structurally unique heterocyclic compound, is emerging as a molecule of significant interest within the medicinal chemistry landscape. While direct biological data on this specific molecule remains nascent, its core isoquinoline scaffold is a well-established "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents. This technical guide provides an in-depth analysis of promising research avenues for this compound, leveraging the extensive pharmacological data available for structurally related isoquinoline derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic applications of this intriguing compound.

The isoquinoline nucleus is a recurring motif in a vast array of natural and synthetic compounds exhibiting a broad spectrum of biological activities. These include potent anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The diverse therapeutic applications of isoquinoline derivatives underscore the immense potential of this compound as a foundational element for the development of next-generation therapeutics.

Potential Research Areas for this compound

Based on the established bioactivities of the isoquinoline class of compounds, three primary areas of investigation are proposed for this compound and its future derivatives: Oncology, Neurodegenerative Diseases, and Infectious Diseases.

Oncology: A Multifaceted Approach to Cancer Therapy

The anticancer potential of isoquinoline derivatives is exceptionally well-documented.[5][6] These compounds have been shown to interfere with cancer progression through a variety of mechanisms, including the induction of apoptosis and cell cycle arrest, inhibition of key signaling pathways, and disruption of essential cellular machinery.[6][7]

Potential Mechanisms of Action:

-

Topoisomerase Inhibition: Many isoquinoline alkaloids function as potent inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair in rapidly dividing cancer cells.[7]

-

Microtubule Disruption: Certain isoquinoline derivatives can interfere with tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[6]

-

Signaling Pathway Modulation: The PI3K/Akt/mTOR and NF-κB signaling pathways, frequently dysregulated in cancer, are known targets of isoquinoline compounds.[7]

A proposed experimental workflow for investigating the anticancer properties of this compound is outlined below.

A putative signaling pathway that could be targeted by this compound derivatives in cancer cells is depicted below.

| Compound Class | Target/Mechanism | Reported Potency (IC50/GI50) | Reference |

| N-(3-morpholinopropyl)-substituted isoquinoline | Topoisomerase I inhibitor | 39 nM (mean GI50) | [7] |

| Isoquinoline-tethered quinazoline derivatives | HER2 Kinase inhibitor | 103 nM (IC50 against SKBR3 cells) | [8] |

| Naphthalenyl sulfonyl isoquinoline derivatives | Cytotoxic against MCF-7 cells | 16.1 µM (IC50) | [2] |

Neurodegenerative Diseases: A Neuroprotective Strategy

Isoquinoline alkaloids have demonstrated significant promise in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[9][10][11][12] Their neuroprotective effects are often attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[10]

Potential Mechanisms of Action:

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, and several isoquinoline derivatives have been identified as potent AChE inhibitors.[13]

-

Anti-Amyloid Aggregation: Some isoquinoline alkaloids have been shown to inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.[14]

-

Antioxidant and Anti-inflammatory Effects: By mitigating oxidative stress and neuroinflammation, isoquinoline compounds can protect neurons from damage.[10][12]

A proposed signaling pathway illustrating the potential neuroprotective effects of this compound is shown below.

| Compound Class | Target/Mechanism | Reported Potency (IC50) | Reference |

| Avicine (isoquinoline alkaloid) | Inhibition of Aβ oligomerization | 5.56 µM | [14] |

| Nitidine (isoquinoline alkaloid) | Inhibition of Aβ oligomerization | 1.89 µM | [14] |

| Bisbenzylisoquinoline alkaloids | Acetylcholinesterase inhibition | Micromolar range | [13] |

Infectious Diseases: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoquinoline derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[15][16][17]

Potential Mechanisms of Action:

-

Disruption of Cell Wall Synthesis: Some isoquinoline compounds have been shown to interfere with bacterial cell wall biosynthesis.[17]

-

Inhibition of Nucleic Acid Synthesis: Targeting bacterial DNA and RNA synthesis is another mechanism by which these compounds can exert their antimicrobial effects.[17]

-

Broad-Spectrum Activity: Many synthetic isoquinoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[15]

Experimental Protocols

Detailed methodologies are crucial for the rigorous evaluation of new chemical entities. Below are outlines for key experiments.

1. Synthesis of this compound Derivatives: The synthesis of the isoquinoline core can be achieved through established methods such as the Bischler-Napieralski or Pomeranz-Fritsch reactions.[18][19][20] Subsequent modification of the methanol group at the 7-position can be accomplished using standard organic chemistry techniques to generate a library of derivatives for structure-activity relationship (SAR) studies.

2. In Vitro Cytotoxicity Assessment (MTT Assay):

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound derivatives for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Solubilization and Absorbance Reading: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

3. Acetylcholinesterase Inhibition Assay (Ellman's Method):

-

Principle: This colorimetric assay measures the activity of acetylcholinesterase by detecting the production of thiocholine when acetylcholine is hydrolyzed.

-

Procedure: The assay is performed in a 96-well plate. The reaction mixture contains acetylthiocholine iodide, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test compound. The reaction is initiated by the addition of the acetylcholinesterase enzyme.

-

Measurement: The rate of formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm over time.

-

Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. Its privileged isoquinoline core, present in numerous biologically active compounds, provides a strong rationale for its investigation in oncology, neurodegenerative diseases, and infectious diseases. The proposed research areas, experimental workflows, and mechanistic pathways outlined in this guide offer a strategic framework for elucidating the therapeutic potential of this compound and its derivatives. Further exploration in this area is highly encouraged to unlock new avenues for drug discovery and development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders [ijbs.com]

- 10. benchchem.com [benchchem.com]

- 11. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [mdpi.com]

- 18. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 19. Isoquinoline synthesis [quimicaorganica.org]

- 20. Isoquinoline synthesis [organic-chemistry.org]

Methodological & Application

Synthesis of Isoquinolin-7-ylmethanol: A Detailed Guide for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of isoquinolin-7-ylmethanol, a valuable building block in medicinal chemistry and drug development. The outlined procedure is based on a two-step sequence involving the esterification of isoquinoline-7-carboxylic acid followed by the reduction of the resulting ester. This method is robust, high-yielding, and readily scalable for laboratory settings.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Fischer Esterification | Isoquinoline-7-carboxylic acid | Methyl isoquinoline-7-carboxylate | Methanol, Sulfuric Acid (catalytic) | Methanol | 12 hours | Reflux (65 °C) | ~95% |

| 2 | Ester Reduction | Methyl isoquinoline-7-carboxylate | This compound | Lithium Aluminum Hydride (LiAlH₄) | THF (anhydrous) | 4 hours | 0 °C to Room Temp. | ~90% |

Experimental Protocols

Step 1: Synthesis of Methyl Isoquinoline-7-carboxylate

This protocol details the Fischer esterification of isoquinoline-7-carboxylic acid to its corresponding methyl ester.

Materials:

-

Isoquinoline-7-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isoquinoline-7-carboxylic acid (1.0 eq).

-

Add anhydrous methanol to the flask to create a suspension (approximately 10-20 mL of methanol per gram of carboxylic acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension while stirring.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl isoquinoline-7-carboxylate as a solid. The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound

This protocol describes the reduction of methyl isoquinoline-7-carboxylate to this compound using lithium aluminum hydride (LiAlH₄).[1][2][3] Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Materials:

-

Methyl isoquinoline-7-carboxylate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH solution, then water)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.

-

Under a positive pressure of nitrogen or argon, add LiAlH₄ (typically 1.5-2.0 eq) to the flask.

-

Add anhydrous THF to the flask to create a suspension of LiAlH₄.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve methyl isoquinoline-7-carboxylate (1.0 eq) in anhydrous THF in the dropping funnel.

-

Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at 0 °C. Control the addition rate to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Quenching Procedure (Fieser Method): Carefully and slowly add water (X mL, where X is the mass of LiAlH₄ in grams) dropwise to the reaction mixture to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Then, add 15% aqueous sodium hydroxide solution (X mL) dropwise, followed by another portion of water (3X mL).

-

Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

-

Filter the solid aluminum salts through a pad of Celite® or by gravity filtration.

-

Wash the filter cake with additional THF or ethyl acetate.

-

Combine the filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the reaction steps.

Caption: Synthetic workflow for the preparation of this compound.

Caption: Logical progression of the synthesis from starting material to final product.

References

Application Notes and Protocols for the Synthesis of the Isoquinolin-7-ylmethanol Core via Bischler-Napieralski Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of the isoquinolin-7-ylmethanol core, a valuable scaffold in medicinal chemistry, utilizing the Bischler-Napieralski reaction. The protocol outlines a multi-step synthetic route, including the protection of the hydroxyl group, the core cyclization reaction, and subsequent aromatization and deprotection.

Introduction

The isoquinoline core is a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The Bischler-Napieralski reaction is a powerful and widely used method for the construction of 3,4-dihydroisoquinolines, which are immediate precursors to isoquinolines.[1][2][3] This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent.[4][5]

This document details a representative synthetic strategy for obtaining the this compound core. Due to the acidic conditions of the Bischler-Napieralski reaction, a direct synthesis using a starting material with a free hydroxyl group is not feasible. Therefore, a protection-deprotection strategy is employed. Herein, we propose the use of a benzyl ether as a protecting group for the hydroxyl functionality.

Overall Synthetic Scheme

The proposed synthetic route for this compound is depicted below. It involves four key stages:

-

Amide Formation: Acylation of a protected phenethylamine derivative.

-

Bischler-Napieralski Cyclization: Intramolecular cyclization to form the 3,4-dihydroisoquinoline ring system.

-

Aromatization: Dehydrogenation of the dihydroisoquinoline to the corresponding isoquinoline.

-

Deprotection: Removal of the protecting group to yield the final this compound.

Caption: Proposed synthetic route for this compound.

Data Presentation

The following table summarizes representative quantitative data for each step of the synthesis. Please note that these values are illustrative and can vary based on reaction scale and optimization.

| Step | Reaction | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Amide Formation | 3-(Benzyloxy)phenethylamine | Acetic Anhydride, Pyridine | Dichloromethane | 2 | 25 | 95 |

| 2 | Bischler-Napieralski Cyclization | N-(3-(Benzyloxy)phenethyl)acetamide | Phosphorus Oxychloride (POCl₃) | Toluene | 4 | 110 | 85 |

| 3 | Aromatization | 7-(Benzyloxy)-3,4-dihydroisoquinoline | 10% Palladium on Carbon (Pd/C) | Toluene | 6 | 110 | 90 |

| 4 | Deprotection | 7-(Benzyloxy)isoquinoline | 10% Palladium on Carbon (Pd/C), H₂ | Methanol | 12 | 25 | 98 |

Experimental Protocols

Step 1: Synthesis of N-(3-(Benzyloxy)phenethyl)acetamide (Amide Formation)

-

To a solution of 3-(benzyloxy)phenethylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) is added pyridine (1.2 eq).

-

The mixture is cooled to 0 °C in an ice bath.

-

Acetic anhydride (1.1 eq) is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product.

-

The crude amide can be purified by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization to 7-(Benzyloxy)-3,4-dihydroisoquinoline

-

To a solution of N-(3-(benzyloxy)phenethyl)acetamide (1.0 eq) in anhydrous toluene (0.2 M) is added phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at room temperature.[3]

-

The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 4 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled to room temperature and the excess solvent and POCl₃ are carefully removed under reduced pressure.

-

The residue is cautiously quenched with crushed ice and then basified with a concentrated aqueous solution of NaOH or NH₄OH to a pH > 9.

-

The aqueous layer is extracted with DCM or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude 3,4-dihydroisoquinoline is purified by column chromatography.

Step 3: Aromatization to 7-(Benzyloxy)isoquinoline

-

The purified 7-(benzyloxy)-3,4-dihydroisoquinoline (1.0 eq) is dissolved in toluene (0.2 M).

-

10% Palladium on carbon (Pd/C, 10 mol%) is added to the solution.

-

The mixture is heated to reflux for 6 hours.

-

The reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography provides the pure 7-(benzyloxy)isoquinoline.

Step 4: Deprotection to this compound

-

7-(Benzyloxy)isoquinoline (1.0 eq) is dissolved in methanol (0.1 M).

-

10% Palladium on carbon (Pd/C, 5 mol%) is added to the solution.

-

The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure) for 12 hours at room temperature.

-

The reaction progress is monitored by TLC.

-

After the starting material is consumed, the mixture is filtered through Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to give the final product, this compound.

-

The product can be further purified by recrystallization if necessary.

Visualizations

Bischler-Napieralski Reaction Mechanism

The Bischler-Napieralski reaction proceeds through an electrophilic aromatic substitution mechanism. Two primary pathways are proposed, often dependent on the specific reaction conditions. A plausible mechanism involves the formation of a nitrilium ion intermediate.

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Concluding Remarks

The Bischler-Napieralski reaction provides a reliable and efficient method for the synthesis of the isoquinoline core. The presented protocol, employing a protection-deprotection strategy, offers a viable pathway for the preparation of this compound. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired scale. Careful monitoring of each step by appropriate analytical techniques is crucial for successful synthesis.

References

Application Notes and Protocols for the Pictet-Spengler Reaction in the Synthesis of Isoquinolin-7-ylmethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Pictet-Spengler reaction for the synthesis of isoquinolin-7-ylmethanol derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in biologically active molecules.[1][2][3] This document outlines the reaction mechanism, key experimental considerations, and generalized protocols, and discusses the potential applications of the resulting products.

Introduction to the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[4][5][6][7][8] Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction has become a cornerstone in the synthesis of a wide variety of alkaloids and pharmacologically active compounds.[6][8] The reaction's driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution.[6] The success of the cyclization is often dependent on the nucleophilicity of the aromatic ring, with electron-donating substituents generally leading to higher yields and milder reaction conditions.[4][8][9]

The synthesis of this compound derivatives via the Pictet-Spengler reaction requires a β-phenylethylamine precursor bearing a hydroxymethyl group (or a protected equivalent) at the 3-position of the phenyl ring. The cyclization of this precursor with an appropriate aldehyde will generate the desired 7-substituted tetrahydroisoquinoline scaffold, which can be subsequently aromatized to the isoquinoline.

Reaction Mechanism and Key Considerations

The generally accepted mechanism for the Pictet-Spengler reaction proceeds through the following key steps:

-

Imine Formation: The β-arylethylamine reacts with a carbonyl compound (aldehyde or ketone) to form a Schiff base (imine).

-

Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.

-

Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction. This is the ring-closing step that forms the new heterocyclic ring.

-

Deprotonation/Rearomatization: A final deprotonation step restores the aromaticity of the newly formed ring system, yielding the tetrahydroisoquinoline product.

A critical consideration for the synthesis of this compound derivatives is the presence of the hydroxyl group. Under the acidic conditions typically employed in the Pictet-Spengler reaction, the hydroxyl group can be prone to side reactions, such as dehydration or etherification. Therefore, it is often necessary to protect the hydroxymethyl group prior to the cyclization reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS), benzyl ethers, or esters. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Experimental Protocols

Protocol 1: Protection of (3-(2-Aminoethyl)phenyl)methanol

This protocol describes a general procedure for the protection of the hydroxyl group of the starting material.

Materials:

-

(3-(2-Aminoethyl)phenyl)methanol

-

Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)

-

Base (e.g., Triethylamine or Imidazole)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

To a solution of (3-(2-Aminoethyl)phenyl)methanol in the chosen anhydrous solvent, add the base at room temperature.

-

Add the protecting group reagent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Pictet-Spengler Reaction and Deprotection

This protocol outlines a general procedure for the cyclization reaction followed by removal of the protecting group.

Materials:

-

Protected 3-(2-aminoethyl)benzyl alcohol derivative

-

Aldehyde (e.g., formaldehyde, acetaldehyde, or a substituted benzaldehyde)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Acid catalyst (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl))

-

Deprotection reagent (e.g., Tetrabutylammonium fluoride for silyl ethers)

-

Oxidizing agent for aromatization (e.g., Manganese dioxide, Palladium on carbon)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

-

Solvents for chromatography

Procedure:

-

To a solution of the protected 3-(2-aminoethyl)benzyl alcohol derivative in the chosen anhydrous solvent, add the aldehyde at room temperature.

-

Add the acid catalyst to the reaction mixture.

-

Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC.

-

Once the cyclization is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected 7-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline.

-

Dissolve the crude product in a suitable solvent and add the appropriate deprotection reagent.

-

Stir the reaction until the deprotection is complete (monitored by TLC).

-

Work up the reaction mixture according to the specific deprotection protocol.

-

To obtain the final this compound, the tetrahydroisoquinoline can be aromatized using a suitable oxidizing agent.

-

Purify the final product by column chromatography.

Data Presentation

Since specific experimental data for the synthesis of this compound derivatives via the Pictet-Spengler reaction is not available in the reviewed literature, the following table presents a generalized summary of reaction conditions that are commonly employed for the synthesis of substituted tetrahydroisoquinolines.[10] These conditions would need to be optimized for the specific substrates leading to the desired product.

| Entry | β-Arylethylamine Substrate | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature | Yield (%) |

| 1 | Phenylethylamine | Formaldehyde (as paraformaldehyde) | TFA | CH2Cl2 | rt | High |

| 2 | 3,4-Dimethoxyphenylethylamine | Acetaldehyde | HCl | EtOH | Reflux | Good |

| 3 | Tryptamine | Benzaldehyde | p-TsOH | Toluene | Reflux | Moderate-Good |

| 4 | Dopamine hydrochloride | Acetone | H3PO4 | H2O | 50 °C | Moderate |

Visualizations

Pictet-Spengler Reaction Mechanism

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Workflow

References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. organicreactions.org [organicreactions.org]

- 5. name-reaction.com [name-reaction.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]

- 8. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]

Application Notes and Protocols for Isoquinolin-7-ylmethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isoquinolin-7-ylmethanol as a versatile building block in organic synthesis, with a particular focus on its application in the development of kinase inhibitors. This document details synthetic transformations of this compound, provides experimental protocols for key reactions, and illustrates the relevance of the resulting compounds in targeting critical signaling pathways in cancer.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, with its reactive hydroxymethyl group at the C7 position, serves as a valuable starting material for the synthesis of a diverse array of functionalized isoquinoline derivatives. Its utility is particularly notable in the construction of molecules targeting protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery, especially in oncology.

One of the key applications of this compound is in the synthesis of inhibitors for receptor tyrosine kinases such as c-Met. The c-Met signaling pathway, when dysregulated, can drive tumor growth, proliferation, and metastasis. The development of small molecule inhibitors of c-Met is therefore a significant area of cancer research.

Synthetic Applications and Key Reactions

This compound can undergo several key transformations to introduce diverse functionalities, making it a strategic starting point for multi-step syntheses.

Oxidation to Isoquinoline-7-carbaldehyde

A fundamental transformation of this compound is its oxidation to the corresponding aldehyde, isoquinoline-7-carbaldehyde. This aldehyde is a versatile intermediate that can participate in a wide range of subsequent carbon-carbon and carbon-nitrogen bond-forming reactions. A common and efficient method for this oxidation is the use of manganese dioxide (MnO₂).

Reaction Scheme:

Further Derivatization of Isoquinoline-7-carbaldehyde